(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid

Description

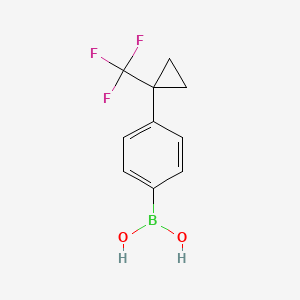

(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a cyclopropyl group bearing a trifluoromethyl (-CF₃) moiety. The boronic acid (-B(OH)₂) group at the para position of the phenyl ring makes it a critical intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials chemistry . The trifluoromethylcyclopropyl substituent introduces steric bulk and electronic effects, enhancing stability and modulating reactivity compared to simpler arylboronic acids.

Key structural attributes:

Properties

IUPAC Name |

[4-[1-(trifluoromethyl)cyclopropyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BF3O2/c12-10(13,14)9(5-6-9)7-1-3-8(4-2-7)11(15)16/h1-4,15-16H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILYOGIQBGTATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CC2)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid typically involves the following steps:

Formation of the Cyclopropyl Ring: The trifluoromethyl group is introduced to a cyclopropane ring through a cyclopropanation reaction.

Attachment to the Phenyl Ring: The cyclopropyl ring is then attached to a phenyl ring via a Friedel-Crafts alkylation reaction.

Introduction of the Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

As a boronic acid, this compound participates in palladium-catalyzed Suzuki-Miyaura cross-couplings to form biaryl or heteroaryl structures. The cyclopropyl trifluoromethyl group enhances stability under basic conditions while potentially slowing transmetalation due to steric bulk. Typical conditions include:

Chan-Evans-Lam (CEL) Amination

The compound undergoes Cu-mediated C–N coupling with amines or N-heterocycles. In a study on 4-fluoroalkylpyrimidin-2(1H)-ones, analogous trifluoromethyl-substituted boronic acids achieved N1-arylation under mild conditions (Cu(OAc)₂, boric acid, CH₃CN, 80°C). Electron-deficient aryl partners showed higher yields (up to 92%) .

Halodeboronation

The boronic acid group can be replaced by halogens (X = I, Br) via Cu-catalyzed ipso-substitution. Key findings include:

-

Reagents : NIS (N-iodosuccinimide) or NBS (N-bromosuccinimide)

-

Catalyst : Cu(OAc)₂ with KOAc

-

Mechanism : Formation of a boronate intermediate followed by electrophilic halogenation .

Example :

Passerini-Type Reaction

In a photoredox-mediated three-component reaction, the compound acts as a carbon nucleophile with aldehydes and isocyanides to form α-hydroxyketones . The cyclopropyl group’s rigidity may influence stereoselectivity .

Conditions :

Trifluoromethyl Group Reactivity

The -CF₃ group on the cyclopropane ring is inert under most cross-coupling conditions but can participate in:

-

Radical trifluoromethylation : Under UV light, the -CF₃ moiety may transfer to electron-deficient arenes via boryl radical intermediates .

-

Hydrolysis Resistance : The cyclopropane ring stabilizes the -CF₃ group against hydrolysis, even in aqueous basic media .

Cyclopropane Functionalization

The compound serves as a precursor to cyclopropane-containing pharmaceuticals. For example, Pd-catalyzed coupling with styrenes forms trans-cyclopropyl boronic esters , which are valuable in drug discovery .

Boronate Esters

Conversion to pinacol boronate esters enhances stability for storage and handling:

Conditions : THF, 25°C, 1–3 h .

Challenges and Limitations

-

Steric Hindrance : The cyclopropyl-CF₃ group reduces reactivity in couplings with bulky partners.

-

Sensitivity to Strong Acids/Bases : Prolonged exposure to strong bases (e.g., NaOH) may degrade the cyclopropane ring .

Comparative Reactivity Table

Scientific Research Applications

1.1. Suzuki-Miyaura Coupling Reaction

One of the primary applications of (4-(1-(trifluoromethyl)cyclopropyl)phenyl)boronic acid is in the Suzuki-Miyaura coupling reaction. This reaction is essential for forming carbon-carbon bonds, which are pivotal in synthesizing complex organic molecules. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles under palladium catalysis conditions.

- Reaction Conditions : Typically conducted under basic conditions with palladium catalysts, the reaction yields high efficiency and selectivity for forming biaryl compounds, which are crucial in pharmaceuticals and agrochemicals .

1.2. Synthesis of Aryl Compounds

The compound has been utilized in synthesizing a variety of aryl compounds through cross-coupling reactions. For instance, it has been employed to create derivatives used in pharmaceuticals targeting specific biological pathways .

2.1. Antimycobacterial Properties

Recent studies have highlighted the potential of this compound derivatives as inhibitors of mycobacterial ATP synthase, which is a target for treating tuberculosis. The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly influence biological activity .

- In Vitro Activity : Compounds derived from this boronic acid exhibited promising activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL .

2.2. Lactate Dehydrogenase Inhibitors

Another area of research involves the synthesis of lactate dehydrogenase A inhibitors using this compound as a key intermediate. These inhibitors are being investigated for their roles in cancer therapy due to their effects on metabolic pathways .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

Transmetalation: The boronic acid group transfers the aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares the target compound with structurally related boronic acids:

Key Observations :

Stability : Cyclopropyl-containing boronic acids exhibit exceptional stability under basic conditions due to slow protodeboronation kinetics. For example, cyclopropyl and vinyl boronic acids have t₀.₅ >1 week at pH 12 and 70°C, whereas 2-pyridyl analogs degrade within seconds .

Steric Effects : The cyclopropyl group introduces steric bulk, which may reduce undesired side reactions in synthesis.

Reactivity in Cross-Coupling Reactions

- Trifluoromethyl vs. Methoxycarbonyl : The -CF₃ group’s stronger EWG nature lowers the pKa of the boronic acid (increasing acidity), facilitating transmetalation in Suzuki reactions. In contrast, -COOMe groups provide moderate activation .

- Cyclopropyl vs. Planar Substituents: Cyclopropyl’s non-planar structure may hinder π-π stacking in catalytic cycles, altering reaction yields compared to planar arylboronic acids.

Research Findings and Mechanistic Insights

Protodeboronation Kinetics

Computational Studies

- DFT analyses of (4-carbamoylphenyl)boronic acid reveal that EWGs increase boron’s electrophilicity, a trend likely applicable to the -CF₃-substituted target compound .

Biological Activity

(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group and a cyclopropyl moiety, which may enhance its lipophilicity and biological interactions.

- Molecular Formula : CHBF

- Molecular Weight : Approximately 252.1 g/mol

- Structure : The compound features a phenyl ring substituted with a trifluoromethyl group and a cyclopropyl group, attached to a boronic acid functional group.

Boronic acids, including this compound, are known to interact with various biological targets, primarily through reversible covalent bonding with diols in biomolecules. This property is exploited in enzyme inhibition, particularly in proteases and kinases. The trifluoromethyl group may enhance the compound's ability to penetrate biological membranes, increasing its efficacy as a therapeutic agent.

Enzyme Inhibition

Research has indicated that boronic acids can act as inhibitors for several enzymes:

- Proteasome Inhibition : Boronic acids have been studied for their ability to inhibit the proteasome, an essential component of cellular protein degradation pathways. This inhibition can lead to apoptosis in cancer cells.

- Kinase Inhibition : Compounds similar to this compound have shown activity against various kinases involved in cancer progression.

Anticancer Activity

The compound's structural features suggest potential anticancer activity:

- Cell Line Studies : Preliminary studies on derivatives of boronic acids have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and prostate cancer cells. For instance, related compounds have shown IC values in the low nanomolar range against specific cancer types .

Study 1: Antiproliferative Effects

In one study, derivatives of boronic acids were tested against several cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant growth inhibition, with IC values ranging from 5 nM to over 100 nM depending on the specific cell line and treatment duration .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of boronic acids in inhibiting proteasomal activity. The study revealed that these compounds could disrupt the ubiquitin-proteasome pathway, leading to an accumulation of pro-apoptotic factors within cancer cells .

Q & A

Basic: What synthetic routes are effective for synthesizing (4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid?

Answer:

The compound can be synthesized via cross-coupling reactions using intermediates like brominated trifluoromethyl aniline derivatives and boronic acid precursors. For example, a patent application (EP 4 374 877 A2) describes coupling 2-bromo-4-(trifluoromethyl)aniline with a cyclopropyl-containing boronic acid under palladium catalysis, followed by deprotection and purification steps to achieve the final product . Yields and purity depend on solvent choice (e.g., THF or DMF), temperature control (60–100°C), and catalyst loading (0.5–5 mol% Pd). Post-synthesis purification via recrystallization or column chromatography is critical to remove Pd residues and by-products .

Advanced: How does the cyclopropyl-trifluoromethyl motif influence protodeboronation kinetics compared to non-cyclopropyl analogs?

Answer:

The cyclopropyl group significantly reduces protodeboronation rates due to increased steric hindrance and electronic stabilization of the boron center. NMR and DFT studies show that cyclopropyl boronic acids exhibit t0.5 > 1 week at pH 12 and 70°C, whereas non-cyclopropyl analogs (e.g., 2-pyridyl boronic acids) degrade within seconds under similar conditions . The trifluoromethyl group further stabilizes the boronate intermediate via electron-withdrawing effects, slowing acid-catalyzed decomposition. Researchers should prioritize pH control (near neutral) and avoid strongly basic conditions to minimize degradation .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:

Key techniques include:

- LCMS : To confirm molecular weight (e.g., [M+H]<sup>+</sup> peaks) and detect impurities .

- HPLC : For purity assessment (e.g., retention time: ~1.31 minutes under SMD-TFA05 conditions) .

- NMR : <sup>1</sup>H and <sup>11</sup>B NMR to verify structural integrity and boron coordination .

- Elemental Analysis : To validate stoichiometry, especially for C, H, and B content .

Advanced: How can mechanistic models resolve contradictions in protodeboronation data under varying pH?

Answer:

A five-pathway kinetic model (k1–k5) explains pH-dependent rate maxima spanning six orders of magnitude. For example, zwitterionic intermediates dominate at pH 7, leading to rapid fragmentation in certain analogs, while cyclopropyl derivatives follow slower acid/base-catalyzed pathways . Discrepancies in decomposition rates can arise from autocatalysis (pH ≈ pKa ± 1.6) or disproportionation, which are detectable via <sup>11</sup>B NMR and kinetic isotope effects. Researchers should correlate experimental data with DFT calculations to identify dominant pathways .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin Contact : Wash thoroughly with water; consult a physician immediately .

- Storage : Keep in a cool, dry place (0–6°C) to prevent decomposition . Always use PPE (gloves, goggles) and work in a fume hood .

Advanced: How do Lewis acids modulate reactivity in cross-coupling reactions involving this boronic acid?

Answer:

Lewis acids (e.g., Cu or Zn salts) can accelerate or attenuate reactivity depending on the boronic acid’s structure. For cyclopropyl derivatives, Zn(OAc)2 enhances stability by coordinating to the boronate, reducing unwanted side reactions. In contrast, Cu catalysts may promote disproportionation in thiazolyl analogs . Screening Lewis acid additives is recommended to optimize Suzuki-Miyaura coupling yields .

Basic: What are common impurities in synthesized batches, and how are they removed?

Answer:

Typical impurities include:

- Protodeboronation By-products : Aryl fragments detected via LCMS.

- Pd Residues : Removed by filtration through Celite or chelating resins .

- Unreacted Starting Materials : Separated via column chromatography (silica gel, hexane/EtOAc eluent) .

Advanced: How can surface plasmon resonance (SPR) study this compound’s glycoprotein-binding activity?

Answer:

SPR studies reveal reversible binding to glycoproteins (e.g., lectins) via boronate-diol interactions. Immobilize the compound on a sensor chip and measure binding kinetics (KD ≈ µM range). The trifluoromethyl group enhances hydrophobic interactions, while the cyclopropyl moiety reduces steric interference, improving selectivity .

Basic: What solvents and temperatures are optimal for storing this compound?

Answer:

Store in anhydrous THF or DMSO at –20°C for long-term stability. Avoid protic solvents (e.g., water, alcohols) to prevent protodeboronation. Short-term storage at 0–6°C in inert atmospheres is acceptable .

Advanced: What computational strategies predict this compound’s behavior in complex reaction systems?

Answer:

DFT calculations model transition states and intermediates in protodeboronation pathways. Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.